Molecular Topology and Lipophilicity: Quantitative Physicochemical Differentiation from Primary Amine Analog
The target compound (free base form, CAS 373356-37-7) exhibits a computed topological polar surface area (TPSA) of 54.6 Ų compared to 68.54 Ų for the primary amine analog 3-(methylsulfonyl)propylamine (CAS 26209-83-6), representing a 20.3% reduction in polar surface area [1]. The XLogP3 value for the target compound free base is -0.5, whereas the primary amine analog hydrochloride shows a computed XLogP3 of -0.18, indicating increased hydrophilicity for the N-methylated derivative despite its higher molecular weight [2]. Additionally, the target compound has four rotatable bonds compared to three for the primary amine analog, reflecting increased conformational flexibility at the amine terminus [3].
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 54.6 Ų (free base, CAS 373356-37-7) |
| Comparator Or Baseline | 68.54 Ų (3-(methylsulfonyl)propylamine free base, CAS 26209-83-6) |
| Quantified Difference | -13.94 Ų (-20.3% relative reduction) |
| Conditions | Computed using Ertl et al. 2000 method, PubChem data |
Why This Matters
Lower TPSA in the target compound reduces hydrogen-bonding capacity, potentially improving passive membrane permeability in cell-based assays relative to primary amine analogs, directly informing compound selection for medicinal chemistry campaigns requiring favorable cellular uptake.
- [1] PubChem. (3-methanesulfonylpropyl)(methyl)amine (CID 22277805). Computed TPSA property, accessed 2025. View Source
- [2] PubChem. XLogP3 for (3-methanesulfonylpropyl)(methyl)amine, accessed 2025. View Source
- [3] PubChem. Rotatable bond count for (3-methanesulfonylpropyl)(methyl)amine, accessed 2025. View Source
